Phallacidin
Overview
Description
Phallacidin is a natural mycotoxin first isolated from the death cap mushroom, Amanita phalloides. It belongs to the phallotoxin family, which also includes phalloidin. This compound is a bicyclic peptide known for its ability to bind filamentous actin (F-actin) and stabilize it, preventing depolymerization. This property makes it a valuable tool in scientific research, particularly in the study of the cytoskeleton .
Preparation Methods
Phallacidin is typically isolated from the death cap mushroom. The isolation process involves extracting the mushroom’s toxins and purifying them through various chromatographic techniques. Synthetic routes for this compound are complex due to its bicyclic structure, which includes a thioether bridge between a cysteine and tryptophan residue.
Chemical Reactions Analysis
Phallacidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized, which may affect its binding affinity to F-actin.
Reduction: Reduction reactions can cleave the thioether bridge, altering the compound’s structure and function.
Substitution: Substitution reactions can modify the amino acid residues, potentially creating derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phallacidin is widely used in scientific research due to its ability to bind and stabilize F-actin. Some of its applications include:
Cell Biology: Used to stain and visualize actin filaments in fixed and permeabilized cells.
Biochemistry: Helps in studying the dynamics of actin polymerization and depolymerization.
Medicine: Investigated for its potential to inhibit actin degradation in various diseases.
Industry: Utilized in the development of actin-stabilizing agents for research and therapeutic purposes
Mechanism of Action
Phallacidin exerts its effects by binding to F-actin and stabilizing it, preventing depolymerization. This binding occurs at a stoichiometric ratio of about one this compound molecule per actin subunit. The stabilization of F-actin inhibits its degradation by proteolytic enzymes such as trypsin and α-chymotrypsin. This mechanism is similar to that of phalloidin, another member of the phallotoxin family .
Comparison with Similar Compounds
Phallacidin is similar to other phallotoxins, such as phalloidin, but it contains a carboxyl group that allows for coupling reactions. This makes this compound unique in its ability to form conjugates with other molecules. Similar compounds include:
Phalloidin: Also binds and stabilizes F-actin but lacks the carboxyl group.
α-Amanitin: Another toxin from , known for inhibiting RNA polymerase II.
β-Amanitin: Similar to α-amanitin but with different binding properties and toxicity levels .
This compound’s unique structure and binding properties make it a valuable tool in various scientific and medical research applications.
Properties
IUPAC Name |
2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBDTFZQCYLLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N8O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001046316 | |
Record name | Phallacidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26645-35-2 | |
Record name | Phallacidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026645352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phallacidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phallacidin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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